
Hydralazine-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydralazine-d4 (hydrochloride) is a deuterated form of hydralazine hydrochloride, a well-known antihypertensive agent. This compound is primarily used as an internal standard for the quantification of hydralazine in various analytical applications, particularly in mass spectrometry. The deuterium atoms in hydralazine-d4 replace the hydrogen atoms, providing a stable isotopic label that aids in accurate measurement and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydralazine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the hydralazine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of hydralazine. For example, deuterated phthalic anhydride can be used as a precursor in the synthesis of hydralazine-d4.
Industrial Production Methods: Industrial production of hydralazine-d4 (hydrochloride) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes:
Reaction Setup: The reaction is carried out in a deuterated solvent with a catalyst to facilitate the exchange of hydrogen with deuterium.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain hydralazine-d4 (hydrochloride) with high isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Hydralazine-d4 (hydrochloride) undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: Hydralazine can be oxidized to form phthalazine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Hydralazine can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation Products: Phthalazine derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted hydralazine derivatives depending on the electrophile used.
Scientific Research Applications
Hydralazine-d4 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of hydralazine in complex mixtures.
Biology: Employed in studies involving the metabolism and pharmacokinetics of hydralazine.
Medicine: Used in research on the pharmacological effects of hydralazine and its derivatives.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing hydralazine.
Mechanism of Action
Hydralazine-d4 (hydrochloride) exerts its effects through mechanisms similar to hydralazine. The primary mechanism involves:
Vasodilation: Hydralazine relaxes the smooth muscle cells in the arterial walls, leading to vasodilation and a reduction in blood pressure.
Antioxidant Activity: Hydralazine also exhibits antioxidant properties by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Comparison with Similar Compounds
- Hydralazine Hydrochloride
- Lisinopril
- Amlodipine
Hydralazine-d4 (hydrochloride) is a valuable compound in scientific research, offering unique advantages due to its isotopic labeling and stability. Its applications span across various fields, including chemistry, biology, medicine, and industry, making it an essential tool for researchers.
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(5,6,7,8-tetradeuteriophthalazin-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i1D,2D,3D,4D; |
InChI Key |
ZUXNZUWOTSUBMN-FOMJDCLLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C=NN=C2NN)[2H])[2H].Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol](/img/structure/B10820320.png)
![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)

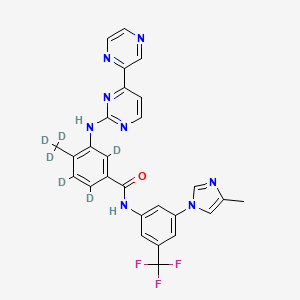
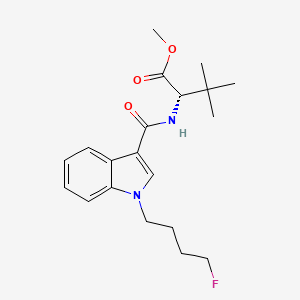
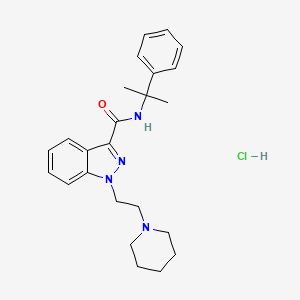
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)
![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)
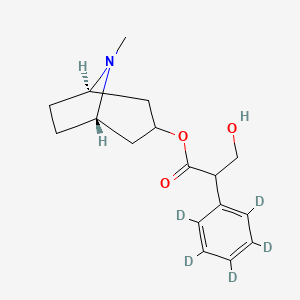

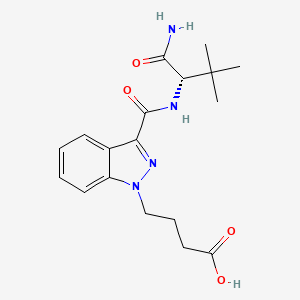
![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
